molecular formula C18H17NO3 B1279145 (S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one CAS No. 104266-89-9

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one

Cat. No. B1279145
CAS RN: 104266-89-9
M. Wt: 295.3 g/mol
InChI Key: AQFHLFHMTNGCPQ-INIZCTEOSA-N
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Description

“(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one” is a compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action . They have gained popularity and interest in the scientific community due to their use as chiral auxiliary in stereoselective transformations .


Synthesis Analysis

Oxazolidin-2-ones are synthesized via diverse synthetic routes that have been extensively studied in academic and industrial labs . An efficient and environmentally friendly synthetic approach to prepare oxazolidin-2-one derivatives has been developed . This involves the [3 + 2] annulation of p-quinamines with CO2 using triethylenediamine (DABCO) as an organocatalyst .


Molecular Structure Analysis

The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry . The structure of oxazolidin-2-ones can be viewed using Java or Javascript .


Chemical Reactions Analysis

Oxazolidin-2-ones are produced in good to excellent yields via [3 + 2] annulation of p-quinamines with CO2 . This strategy can be performed on a gram scale and tolerate a wide range of functional groups .

Scientific Research Applications

Stereoselective Synthesis

This compound can be used in the stereoselective synthesis of various organic compounds . For example, it can be used in the synthesis of pinane-based 2-amino-1,3-diols . The stereoselective synthesis process involves the conversion of isopinocarveol prepared from (−)-α-pinene into condensed oxazolidin-2-one .

Fluorination of Phenylalanines

“(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one” can be used in the fluorination of phenylalanines . For instance, treatment of oxazolidinone with N-fluorobenzenesulfonimide (NFSI) in the presence of NaHMDS affords the fluorinated oxazolidinone derivative .

Drug Development

Oxazolidin-2-ones, including “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, play a significant role in drug development . They can be used to improve the biophysical and chemical properties of bioactives .

Enzyme Inhibitors

Fluorinated amino acids, which can be synthesized using “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, have been used as enzyme inhibitors . They can modulate the properties of peptides and proteins, influencing aspects such as protein folding, protein-protein interactions, and ribosomal translation .

Therapeutic Agents

Fluorinated amino acids, synthesized using “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, have also been used as therapeutic agents . They can influence the thermal stability and therapeutic properties of peptides and proteins .

Imaging of Tumor Ecosystems

Fluorinated phenylalanines, which can be synthesized using “(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one”, have been used for topography imaging of tumor ecosystems using PET .

Mechanism of Action

Oxazolidin-2-ones have a unique mechanism of action . They have potent activity against multidrug-resistant Gram-positive bacteria .

properties

IUPAC Name

(4S)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFHLFHMTNGCPQ-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200821
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Benzyl-3-(2-phenylacetyl)oxazolidin-2-one

CAS RN

104266-89-9
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104266-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-3-(2-Phenylacetyl)-4-(phenylmethyl)-2-oxazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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